Nitric acid--6-bromohexan-1-ol (1/1)
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Overview
Description
Nitric acid–6-bromohexan-1-ol (1/1) is a compound formed by the combination of nitric acid and 6-bromohexan-1-ol. This compound is used in various organic and polymeric syntheses due to its functional groups, which include both bromo and hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromohexan-1-ol can be synthesized through the bromination of hexanol. The reaction typically involves the use of hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4) to facilitate the substitution of a hydroxyl group with a bromine atom .
Industrial Production Methods
Industrial production of 6-bromohexan-1-ol involves similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromohexan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) to form hexanol.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 6-bromohexanal.
Reduction Reactions: The bromine atom can be reduced to form hexanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Hexanol.
Oxidation: 6-Bromohexanal.
Reduction: Hexanol.
Scientific Research Applications
6-Bromohexan-1-ol is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 6-bromohexan-1-ol involves its functional groups. The bromo group can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction reactions. These reactions enable the compound to act as a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chlorohexan-1-ol: Similar to 6-bromohexan-1-ol but with a chlorine atom instead of bromine.
6-Iodohexan-1-ol: Similar to 6-bromohexan-1-ol but with an iodine atom instead of bromine.
Hexan-1-ol: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness
6-Bromohexan-1-ol is unique due to the presence of both bromo and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
176594-44-8 |
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Molecular Formula |
C6H14BrNO4 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
6-bromohexan-1-ol;nitric acid |
InChI |
InChI=1S/C6H13BrO.HNO3/c7-5-3-1-2-4-6-8;2-1(3)4/h8H,1-6H2;(H,2,3,4) |
InChI Key |
QDTQLNHLOZLNFT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCBr)CCO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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